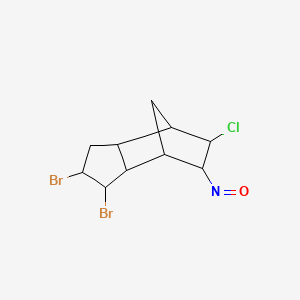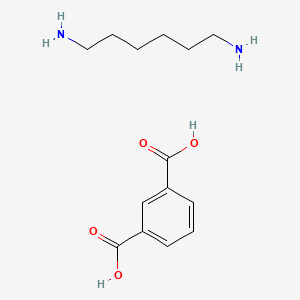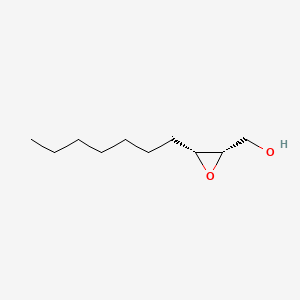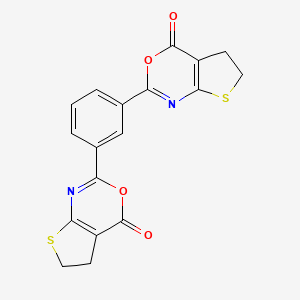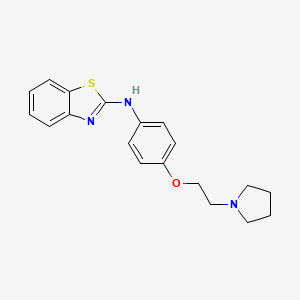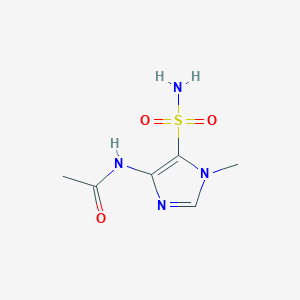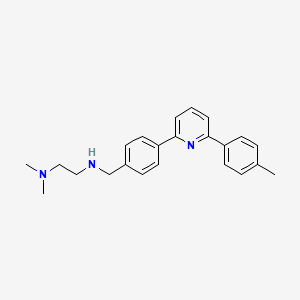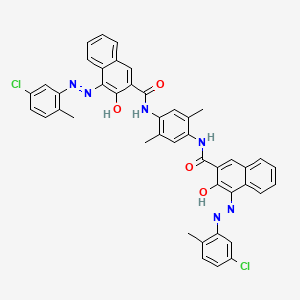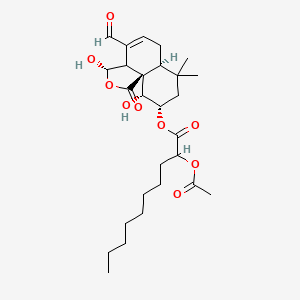
Mniopetal A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mniopetal A is a biologically active compound produced by the fungus Mniopetalum species. It is known for its role as a reverse transcriptase inhibitor, particularly against the human immunodeficiency virus (HIV). The compound has a complex molecular structure with the molecular formula C27H40O9 and a molecular weight of 508.60 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mniopetal A involves several key steps, including stereoselective reactions and complex organic transformations. One of the notable synthetic routes includes the use of highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations to construct a butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety at the beta-carbon. This is followed by a stereoselective thermal intramolecular Diels-Alder reaction, which provides an endo-cycloadduct with the desired pi-facial selection. The final steps involve the efficient transformation of the gamma-lactone moiety to the gamma-hydroxy-gamma-lactone part in this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the intricate synthetic steps required. advancements in biotechnological methods, such as fermentation using genetically modified strains of Mniopetalum species, have been explored to produce this compound on a larger scale.
化学反应分析
Types of Reactions
Mniopetal A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the aldehyde group in this compound can yield carboxylic acids, while reduction can produce primary alcohols .
科学研究应用
Mniopetal A has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.
Biology: this compound is used to investigate the biological pathways involved in reverse transcriptase inhibition.
Medicine: Its role as a reverse transcriptase inhibitor makes it a potential candidate for developing antiviral drugs, particularly against HIV.
作用机制
Mniopetal A exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The compound binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals.
相似化合物的比较
Similar Compounds
Mniopetal B: Another compound from the same species with similar reverse transcriptase inhibitory activity.
Mniopetal C: Known for its structural similarity but with different stereochemistry.
Mniopetal D: Exhibits similar biological activity but differs in its functional groups.
Mniopetal E: A drimane sesquiterpenoid with notable biological activity.
Uniqueness of Mniopetal A
This compound stands out due to its unique combination of functional groups and stereochemistry, which contribute to its potent biological activity. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable compound for antiviral research .
属性
CAS 编号 |
158760-98-6 |
|---|---|
分子式 |
C27H40O9 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate |
InChI |
InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1 |
InChI 键 |
AXAFCVAELSOPHP-BMILKMJHSA-N |
手性 SMILES |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C |
规范 SMILES |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


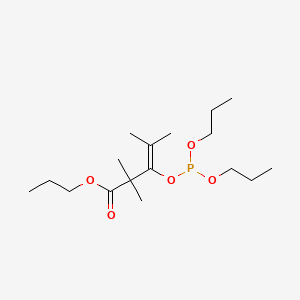
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)


![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
